BenchChemオンラインストアへようこそ!

2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide

Positional isomerism Hydrogen-bond geometry Medicinal chemistry

2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide (CAS 570361-33-0, PubChem CID is a heterocyclic small molecule (C₁₄H₁₂N₄O, MW 252.27 g/mol) belonging to the imidazo[1,2-a]pyridine-3-carboxamide class. Its computed physicochemical profile includes a calculated LogP (XLogP3-AA) of 2.3, a topological polar surface area (TPSA) of 59.3 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
Cat. No. B11864342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=NC=C3
InChIInChI=1S/C14H12N4O/c1-10-13(18-9-3-2-4-12(18)16-10)14(19)17-11-5-7-15-8-6-11/h2-9H,1H3,(H,15,17,19)
InChIKeyCWACPUFZKSYWIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide – Physicochemical Identity and Scaffold Classification for Procurement Decisions


2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide (CAS 570361-33-0, PubChem CID 1172211) is a heterocyclic small molecule (C₁₄H₁₂N₄O, MW 252.27 g/mol) belonging to the imidazo[1,2-a]pyridine-3-carboxamide class [1]. Its computed physicochemical profile includes a calculated LogP (XLogP3-AA) of 2.3, a topological polar surface area (TPSA) of 59.3 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound features a 2-methyl substituent on the imidazo[1,2-a]pyridine core and a carboxamide linkage to a 4-pyridinyl moiety, distinguishing it from the 3-pyridinyl positional isomer (CAS 570361-32-9) which shares an identical molecular formula and computed LogP but presents a different hydrogen-bonding vector [2]. This scaffold has been extensively studied in anti-tubercular drug discovery and kinase inhibition programs, with multiple patent families covering imidazo[1,2-a]pyridine-3-carboxamides as soluble guanylate cyclase stimulators and type III receptor tyrosine kinase inhibitors [3][4].

Why Generic Substitution of 2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide with In-Class Analogs Carries Scientific Risk


Imidazo[1,2-a]pyridine-3-carboxamides are not interchangeable building blocks. The identity and position of the N-aryl/heteroaryl substituent directly determine hydrogen-bonding geometry, target engagement, and biological readout. Within this class, a shift from the 4-pyridinyl to the 3-pyridinyl attachment point changes the spatial orientation of the pyridine nitrogen lone pair while leaving bulk computed properties (MW, LogP, TPSA) identical [1][2]. Furthermore, imidazo[1,2-a]pyridine-3-carboxamide anti-tubercular activity spans over three orders of magnitude depending on substitution pattern: MIC values range from ≤0.006 μM for optimized 2,7-dimethyl analogs to >20 μM for sulfonamide or aniline derivatives that deviate from the carboxamide motif [3]. Procurement of the wrong positional isomer or an underivatized core scaffold without verifying the specific substitution pattern therefore risks selecting a compound with fundamentally different target-binding geometry and uncharacterized potency in the intended assay system.

Quantitative Differentiation Evidence for 2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide Versus Closest Analogs


Positional Isomer Differentiation: 4-Pyridinyl vs. 3-Pyridinyl Hydrogen-Bond Vector Geometry

The 4-pyridinyl substituent on the target compound places the pyridine nitrogen at the para position relative to the carboxamide attachment point, enabling a linear hydrogen-bond acceptor vector projecting axially away from the imidazo[1,2-a]pyridine core. In contrast, the 3-pyridinyl positional isomer (CAS 570361-32-9, PubChem CID 1172210) places the nitrogen at the meta position, resulting in an angled (~120°) H-bond vector [1][2]. Despite sharing identical molecular formula (C₁₄H₁₂N₄O), molecular weight (252.27 g/mol), computed LogP (2.3), TPSA (59.3 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (3), and rotatable bond count (2), these two isomers are geometrically non-superimposable in their H-bond presentation [1][2]. This geometric distinction has been shown to be critical in imidazo[1,2-a]pyridine SAR: in the PI3K p110α inhibitor series, the spatial orientation of the pendant aryl group was a key determinant of potency, with a 300-fold activity range observed across substituent optimizations (IC₅₀ from 0.67 μM to 0.0018 μM) [3].

Positional isomerism Hydrogen-bond geometry Medicinal chemistry Structure-activity relationship

Class-Level Anti-Tubercular Potency Benchmark: Imidazo[1,2-a]pyridine-3-carboxamide Scaffold MIC Distribution

The imidazo[1,2-a]pyridine-3-carboxamide class has demonstrated potent, target-specific antitubercular activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. In a systematic SAR study of 14 imidazo[1,2-a]pyridine-3-carboxamides, 12 of 14 compounds exhibited MIC values ≤1 μM against replicating Mtb H37Rv, and 5 compounds (9, 12, 16, 17, 18) achieved MIC values ≤0.006 μM [1]. Compound 18 surpassed the clinical candidate PA-824 (pretomanid) by nearly 10-fold in potency against MDR and XDR clinical Mtb strains [1]. An earlier study of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides reported MIC₉₀ values ≤1 μM against multiple MDR and XDR-TB strains, with a representative compound demonstrating selectivity over seven non-tubercular bacterial strains [2]. In contrast, sulfonamide (compound 6) and aniline (compound 10) derivatives within the same chemotype showed MIC >20 μM, demonstrating that the carboxamide linkage is essential and that substitution identity dictates activity span across a >3,000-fold range [1]. The 2-methyl-N-(pyridin-4-yl) substitution pattern represents an underexplored vector within this validated pharmacophore, with the 4-pyridinyl moiety offering a potential H-bond anchor point not present in the extensively optimized 2,7-dimethyl series.

Antitubercular Mycobacterium tuberculosis MIC Drug-resistant TB

EphB3 Kinase Inhibition: Close Analog Benchmarking Via BindingDB Affinity Data

The imidazo[1,2-a]pyridine-3-carboxamide scaffold engages the ATP-binding pocket of ephrin type-B receptor tyrosine kinases. The closest analog with publicly curated affinity data is 6-bromo-N-(2-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (CHEMBL1077741, BindingDB BDBM50311318), which inhibits human recombinant EphB3 kinase with an IC₅₀ of 173 nM in a ³³P-incorporation scintillation assay [1]. A second analog, N-(2-chlorophenyl)-6-(piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide (LDN-211904, CHEMBL1077739), inhibits EphB3 with an IC₅₀ of 79 nM [2]. A third analog, N-(2-chlorophenyl)-6-(4-hydroxypiperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide (CHEMBL1077740), shows an IC₅₀ of 228 nM [3]. These data demonstrate that the imidazo[1,2-a]pyridine-3-carboxamide core supports sub-micromolar to low-nanomolar EphB3 kinase engagement, with the N-aryl substituent and C6 position modulating potency by approximately 3-fold within this subset. The target compound's 4-pyridinyl N-substituent introduces a basic nitrogen at a distinct vector compared to the 2-chlorophenyl moiety, potentially altering kinase selectivity profiles.

Kinase inhibition EphB3 BindingDB IC50 Cancer

Pantothenate Synthetase (MTB PS) Inhibition: 2-Methyl Core SAR and Cytotoxicity Selectivity Window

The 2-methylimidazo[1,2-a]pyridine-3-carboxamide core has been validated as a Mycobacterium tuberculosis pantothenate synthetase (MTB PS) inhibitor scaffold through virtual screening and synthetic optimization. In a study of 30 novel analogs, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b) was the most active compound with an IC₅₀ of 1.90 ± 0.12 μM against MTB PS and a MIC of 4.53 μM against replicating MTB, with no cytotoxicity observed against RAW 264.7 macrophages at 50 μM [1]. Compound 5e, bearing a 4-fluorophenyl substitution, exhibited an IC₅₀ of 2.287 ± 0.03 μM, while compound 5i demonstrated the highest selectivity with a selectivity index of 897.19 [2]. The target compound, 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide, retains the 2-methyl core critical for MTB PS engagement while introducing a 4-pyridinyl substituent that has not been specifically evaluated in the MTB PS assay series. The >26-fold selectivity window (MIC 4.53 μM vs. CC₅₀ >50 μM) demonstrated by the closest carboxamide analogs suggests a favorable therapeutic index for this chemotype.

Pantothenate synthetase Tuberculosis Target-based screening Cytotoxicity

Soluble Guanylate Cyclase (sGC) Stimulation: Patent Coverage and Structural Differentiation from Bayer Lead Series

Multiple patent families from Bayer Pharma AG claim imidazo[1,2-a]pyridine-3-carboxamides as soluble guanylate cyclase (sGC) stimulators for cardiovascular indications [1][2]. The US 20170057958 A1 patent specifically claims 6-hydrogen-substituted imidazo[1,2-a]pyridine-3-carboxamides, including enantiomers of N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide [1]. The WO2015082411A1 patent broadly claims aryl- and hetaryl-substituted imidazo[1,2-a]pyridine-3-carboxamides as sGC stimulators [2]. The target compound's 4-pyridinyl N-substituent falls within the hetaryl-substituted claim scope and presents a distinct pharmacophoric feature: the pyridine nitrogen can serve as an additional H-bond acceptor or, upon protonation at physiological pH, as a cationic center capable of participating in cation-π or salt-bridge interactions with target proteins. This differentiates it from the extensively exemplified 8-alkoxy-substituted lead series that rely on lipophilic occupancy rather than polar interactions at the N-substituent position.

Soluble guanylate cyclase Cardiovascular Patent sGC stimulator

Recommended Application Scenarios for 2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide Based on Quantitative Evidence


Kinase Selectivity Panel Screening: EphB3 and Type III Receptor Tyrosine Kinase Profiling

The imidazo[1,2-a]pyridine-3-carboxamide scaffold has confirmed EphB3 engagement with IC₅₀ values of 79–228 nM for close 2-chlorophenyl analogs [1][2]. The target compound's 4-pyridinyl substituent introduces a basic nitrogen absent in the 2-chlorophenyl series, enabling evaluation of whether a hydrogen-bond-capable heteroaryl N-substituent alters kinase selectivity. The type III receptor tyrosine kinase patent family (cFMS, PDGFR, cKIT) further supports screening this compound against a broader kinome panel, as imidazo[1,2-a]pyridine-3-carboxamides with indazol-4-yl N-substituents are established inhibitors of these targets [3]. Researchers should prioritize direct comparative IC₅₀ determination against the 3-pyridinyl isomer (CAS 570361-32-9) to quantify the contribution of the H-bond vector geometry to kinase binding.

Anti-Tubercular Lead Expansion: Exploring the 4-Pyridinyl Vector in Mtb H37Rv MIC Assays

The imidazo[1,2-a]pyridine-3-carboxamide class has produced compounds with MIC values as low as ≤0.006 μM against replicating Mtb H37Rv, with compound 18 exceeding PA-824 potency by ~10-fold against MDR/XDR clinical isolates [4]. The 2-methyl core is validated as an MTB pantothenate synthetase pharmacophore (lead IC₅₀ = 1.90 μM) [5]. However, the 4-pyridinyl substituted variant has not been evaluated in any published anti-TB screen. Given the >3,000-fold activity range observed across different N-substituents [4], systematic MIC determination for this compound against drug-sensitive (H37Rv) and drug-resistant Mtb strains would establish whether the 4-pyridinyl vector accesses novel potency or resistance profiles distinct from the extensively studied 2,7-dimethyl and N-phenoxyethyl series.

Soluble Guanylate Cyclase Drug Discovery: Low-LogP Chemical Probe Development

Bayer's sGC stimulator patent portfolios (WO2015082411A1, US20170057958A1) establish freedom-to-operate for imidazo[1,2-a]pyridine-3-carboxamides in cardiovascular indications [6][7]. The target compound's computed LogP of 2.3 is significantly lower than the extensively exemplified 8-alkoxy-substituted leads (estimated LogP >4), suggesting superior aqueous solubility and potentially reduced phospholipidosis risk. The 4-pyridinyl moiety also offers a synthetic handle for salt formation, potentially improving developability. Procurement for sGC biochemical assays (cGMP production in reporter cell lines or purified enzyme) with direct comparison to BAY 41-2272 or riociguat as reference standards would quantify whether this scaffold retains sGC stimulatory activity with an improved physicochemical profile.

Fragment-Based Drug Discovery: 4-Pyridinyl Carboxamide as a Versatile Synthetic Intermediate

The compound's two rotatable bonds, three H-bond acceptors, and one H-bond donor (as computed by PubChem) position it within fragment-like chemical space suitable for structure-based design [8]. The 4-pyridinyl nitrogen provides a specific H-bond anchor point confirmed by the positional isomer differentiation evidence, while the imidazo[1,2-a]pyridine C6 and C7 positions remain unsubstituted and available for further functionalization via electrophilic aromatic substitution or cross-coupling. The carboxamide linkage is synthetically tractable for hydrolysis to the carboxylic acid or reduction to the amine. Procurement of this compound as a 96%+ purity intermediate (available from American Custom Chemicals Corporation and MolCore) enables its use as a validated starting material for parallel library synthesis targeting multiple therapeutic areas simultaneously: anti-infective (TB), oncology (kinase), and cardiovascular (sGC).

Quote Request

Request a Quote for 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.